REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]=C=O)=[CH:16][CH:15]=1)([O-:13])=[O:12]>[O-]CC.[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:20][C:17]2[CH:18]=[CH:19][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=2)=[O:8])=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
59.05 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
73.85 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[Na+]
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Name
|
N,N'-dimethylacetamide
|
Quantity
|
404 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
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ADDITION
|
Details
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is initially added in an aliquot of 25.00 grams
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Type
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TEMPERATURE
|
Details
|
nine minutes later, respectively, and so as to maintain a 80° to 82° C.
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Duration
|
9 min
|
Type
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CUSTOM
|
Details
|
reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
heating of the reactor
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Type
|
CUSTOM
|
Details
|
commenced and a 160° C.
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
CUSTOM
|
Details
|
After three hours at the 160° C. reaction temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
A precipitated yellow powder is recovered via filtration of the aqueous slurry
|
Type
|
DISSOLUTION
|
Details
|
then dissolved into 1900 milliliters of boiling methanol
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
(65° C.)
|
Type
|
TEMPERATURE
|
Details
|
After cooling the methanol solution to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
WAIT
|
Details
|
for twelve hours
|
Type
|
FILTRATION
|
Details
|
a first crop of pale yellow colored crystalline product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 110° C. under vacuum to a constant weight of 92.5 grams (79.6% isolated yield)
|
Type
|
CUSTOM
|
Details
|
to recover a second crop of crystalline product from the mother liquor
|
Reaction Time |
24 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |